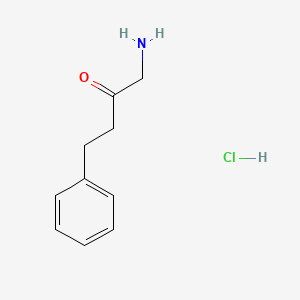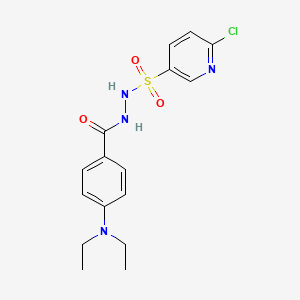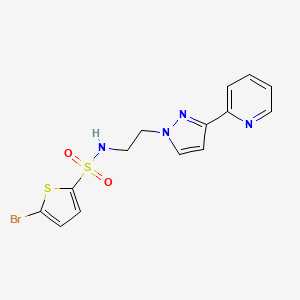
N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoxazole ring, a morpholine derivative, and an oxalamide group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the morpholine derivative. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. The morpholine derivative is prepared by reacting phenylamine with ethylene oxide. These intermediates are then coupled with oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent conditions during the synthesis. The use of catalysts and automated reaction systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The morpholine derivative may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The oxalamide group can form hydrogen bonds with target molecules, stabilizing the compound’s binding.
Comparaison Avec Des Composés Similaires
N1-(isoxazol-3-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can be compared with other similar compounds, such as:
Isoxazole derivatives: Known for their anti-inflammatory and antimicrobial properties.
Morpholine derivatives: Used in pharmaceuticals for their solubility and stability.
Oxalamide compounds: Investigated for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its combination of these functional groups, which confer a diverse range of chemical and biological activities.
Propriétés
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c22-15(10-18-16(23)17(24)19-14-6-8-26-20-14)21-7-9-25-13(11-21)12-4-2-1-3-5-12/h1-6,8,13H,7,9-11H2,(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHMGDUAWGXBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[(3-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2829684.png)
![4-(4-Benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2829688.png)

![2-(4-methoxyphenyl)-N-{[4-(4-nitrophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B2829694.png)
![3-(4-ethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2829695.png)



![2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]-N-[[5-(hydroxymethyl)furan-2-yl]methyl]acetamide](/img/structure/B2829700.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)


